molecular formula C24H20O B13938584 1,3,5-Triphenyl-2,4-hexadien-1-one CAS No. 52588-88-2

1,3,5-Triphenyl-2,4-hexadien-1-one

Cat. No.: B13938584
CAS No.: 52588-88-2
M. Wt: 324.4 g/mol
InChI Key: WDSOTYDUTUFIBE-UHFFFAOYSA-N
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Description

1,3,5-Triphenyl-2,4-hexadien-1-one is an organic compound with the molecular formula C24H20O. It is known for its unique structure, which includes three phenyl groups attached to a hexadienone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Triphenyl-2,4-hexadien-1-one can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation reaction between benzaldehyde and acetophenone derivatives. The reaction typically requires a base catalyst, such as sodium hydroxide, and is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triphenyl-2,4-hexadien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3,5-Triphenyl-2,4-hexadien-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,5-Triphenyl-2,4-hexadien-1-one involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Triphenyl-2,4-hexadien-1-one is unique due to its hexadienone backbone, which imparts distinct chemical and physical properties.

Properties

CAS No.

52588-88-2

Molecular Formula

C24H20O

Molecular Weight

324.4 g/mol

IUPAC Name

1,3,5-triphenylhexa-2,4-dien-1-one

InChI

InChI=1S/C24H20O/c1-19(20-11-5-2-6-12-20)17-23(21-13-7-3-8-14-21)18-24(25)22-15-9-4-10-16-22/h2-18H,1H3

InChI Key

WDSOTYDUTUFIBE-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=CC(=O)C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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